molecular formula C20H22FNO3S B6431198 2-[(4-fluorophenyl)sulfanyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide CAS No. 1904360-43-5

2-[(4-fluorophenyl)sulfanyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide

Cat. No.: B6431198
CAS No.: 1904360-43-5
M. Wt: 375.5 g/mol
InChI Key: STDUJDDBKGTYKD-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide is a useful research compound. Its molecular formula is C20H22FNO3S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.13044290 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-[(4-fluorophenyl)sulfanyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C18H22FOS\text{C}_{18}\text{H}_{22}\text{FOS}

This structure features a 4-fluorophenyl group and a sulfanyl moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anticancer Effects : Many sulfanyl derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antioxidant Properties : Compounds containing naphthalene structures often display significant antioxidant activity.
  • Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Modulation of Cell Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer.
  • Oxidative Stress Induction : It may induce oxidative stress in cancer cells, leading to apoptosis.

Anticancer Activity

A study focusing on sulfanyl derivatives indicated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines (e.g., HCT116 and MDA-MB-231) at concentrations ranging from 0.1 to 100 µg/mL over 24 to 48 hours .

Antioxidant Activity

Research on naphthoquinone derivatives has shown that they can significantly reduce intracellular reactive oxygen species (ROS) levels, suggesting a strong antioxidant capacity. For instance, treatments with related compounds reduced ROS levels by up to 70% in human colon cancer cells .

Anti-inflammatory Properties

Compounds with similar functionalities have demonstrated the ability to decrease pro-inflammatory cytokines in vitro. This suggests that the target compound may also possess anti-inflammatory properties through the modulation of cytokine production .

Case Studies

StudyObjectiveFindings
Majine et al., 2019Evaluate anticancer activitySignificant inhibition of HCT116 cell proliferation with IC50 values < 20 µM for related sulfanyl compounds .
Jiahua et al., 2021Investigate antioxidant propertiesDemonstrated reduction in oxidative stress markers upon treatment with naphthoquinone derivatives .
Amani et al., 2023Assess anti-inflammatory effectsNotable decrease in TNF-alpha levels in treated macrophages .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3S/c1-25-16-6-9-18-14(11-16)3-2-10-20(18,24)13-22-19(23)12-26-17-7-4-15(21)5-8-17/h4-9,11,24H,2-3,10,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDUJDDBKGTYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CSC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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